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Abstract

This technical guide provides a comprehensive overview of the chemical properties and
structural characteristics of Triazavirin (Riamilovir), a broad-spectrum antiviral agent. The
document details its chemical identity, physicochemical properties, and structural features,
supported by quantitative data and experimental methodologies. Special emphasis is placed on
the synthesis, spectroscopic analysis, and the molecular mechanism of its antiviral activity. This
guide is intended to serve as a core resource for researchers and professionals involved in the
development and study of antiviral therapeutics.

Chemical Identity and Physicochemical Properties

Triazavirin, known by its international non-proprietary name Riamilovir, is a synthetic antiviral
compound belonging to the azoloazine class. It exhibits a novel triazolotriazine core structure,
distinguishing it as a non-nucleoside antiviral drug.

Table 1: Chemical Identifiers of Triazavirin
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Identifier

Value

IUPAC Name

2-methylsulfanyl-6-nitrotriazolo[5, 1-c]triazin-
7(4H)-one

Other Names

Riamilovir, TZV

CAS Number

123606-06-4 (free form), 928659-17-0 (sodium
salt dihydrate)

Molecular Formula

CsHaNeOsS (free form), CsH7NeNaOsS (sodium
salt dihydrate)

228.19 g/mol (free form), 286.20 g/mol (sodium

Molecular Weight )
salt dihydrate)
SMILES CScinn2c(c(=0)n(n1)c2)--INVALID-LINK--[O-]
inchi InChl=1S/C5H4N603S/c1-15-5-6-4-8-7-
n

2(11(13)14)3(12)10(4)9-5/h1H3,(H,6,8,9)

Table 2: Physicochemical Properties of Triazavirin

Property

Value

Physical State

Off-white to yellow crystalline solid

Melting Point

>300 °C

Solubility

Water

DMSO

Ethanol

PBS (pH 7.2)

DMF

pKa

Exhibits NH-acidity allowing for salt formation
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Molecular and Crystal Structure

The molecular structure of Triazavirin is characterized by a fused heterocyclic system of a
1,2,4-triazole and a 1,2,4-triazine ring. Prototropic tautomerism is a key chemical feature, with
four possible NH-forms (A-D). Tautomer A is the major form, while tautomer B is minor, and
tautomers C and D are generally not detected.

In its crystalline state, Triazavirin sodium salt exists as a dihydrate and forms a dimeric
structure. In this binuclear complex, four water molecules are coordinated with the sodium
cations.

Table 3: Selected Crystallographic Data for Triazavirin Sodium Salt Dihydrate

Parameter Value
Crystal System Triclinic
Space Group P-1

a=7.2616(6) A, b =9.3036(5) A, c = 9.5237(7)
A

Unit Cell Dimensions

a = 110.968(6)°, B = 92.600(6)°, y = 102.990(6)°

Note: A comprehensive list of bond lengths and angles from X-ray crystallography data is not
publicly available in the searched resources. The provided unit cell dimensions are from a
specific crystal structure determination.

Experimental Protocols
Synthesis of Triazavirin

The primary synthetic route for Triazavirin involves the annelation of a 1,2,4-triazine ring,
containing a nitro group, onto a 1,2,4-triazole moiety. A detailed protocol for the synthesis of
isotopically labeled Triazavirin, which can be adapted for the unlabeled compound, is
described below.

Materials:
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e 5-amino-3-methylmercapto-1,2,4-triazole

e Concentrated Hydrochloric Acid (HCI)

e Sodium Nitrite (NaNOz2)

o Ethyl nitroacetate

e Sodium Carbonate (NazCOs)

e Acetic Acid (AcOH)

o Water (H20)

Procedure:

Add 5-amino-3-methylmercapto-1,2,4-triazole to a mixture of water and concentrated HCI.

e Cool the resulting mixture to -5 °C.

e Add a solution of NaNOz2 in water dropwise to the cooled mixture.

e Stir the reaction mixture for 10 minutes to form the diazonium salt in situ.

 In a separate flask, prepare a cooled (0 °C) solution of ethyl nitroacetate in 17% aqueous
Naz2COs.

e Add the diazonium salt solution to the ethyl nitroacetate solution.

 Stir the reaction mixture for 2 hours at room temperature.

 Filter the formed precipitate.

o Recrystallize the precipitate from 50% acetic acid to yield Triazavirin.

An alternative synthesis method involves the S-alkylation of the disodium salt of 7-mercapto-3-
nitro-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-one with methyl iodide.
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Triazavirin Synthesis Workflow
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Caption: Main synthetic workflow for Triazavirin.

Spectroscopic Characterization

© 2025 BenchChem. All rights reserved. 5/10

Tech Support


https://www.benchchem.com/product/b1393591?utm_src=pdf-body-img
https://www.benchchem.com/product/b1393591?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

NMR spectroscopy is a critical tool for the structural elucidation of Triazavirin. The following
data is based on studies of isotopically labeled Triazavirin and can be considered
representative for the main compound.

Experimental Conditions (lllustrative):

e Spectrometer: Bruker Avance series (e.g., 400 MHz or higher)

e Solvent: DMSO-ds

 Internal Standard: Tetramethylsilane (TMS)

Table 4: Representative NMR Data for Triazavirin Core Structure

. . Coupling
Chemical Shift L .
Nucleus Multiplicity Constant (J, Assignment
(3, ppm)
Hz)
H ~11.88 br.s - NH
NH: (of
~5.94 br. s -
precursor)
~2.65 S - SCHs
13C ~166 S - C=0
~158 S - C-S
~156 S - C-NO2z
~13 S - SCHs
15N ~397 d - N-5
~368 d - N-6'
~259 dd - N-1

Note: The exact chemical shifts can vary based on the specific tautomeric form and
experimental conditions. The data for °N is from labeled compounds.
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Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of
Triazavirin. High-resolution mass spectrometry (HRMS) provides exact mass measurements.

Experimental Conditions (lllustrative):

 lonization Source: Electrospray lonization (ESI)

e Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF)
e Mode: Positive or Negative lon Mode

Table 5: Mass Spectrometry Data for Triazavirin

lon m/z (calculated) m/z (found)
[M+H]* (free form) 229.0249

[M-H]~ (free form) 227.0107

[M+Na]* (free form) 251.0068

[M+H]* (labeled) 259.0124 259.0090

The fragmentation of Triazavirin in a collision cell primarily involves the loss of the nitro group
and subsequent cleavages of the heterocyclic ring system.

Mechanism of Antiviral Action

Triazavirin's primary mechanism of action is the inhibition of viral RNA synthesis, which is
essential for the replication of RNA viruses. This is achieved by targeting the viral RNA-
dependent RNA polymerase (RdRp), a highly conserved enzyme among many RNA viruses.

The proposed stepwise mechanism is as follows:
o Cellular Uptake: Triazavirin enters the host cell.

o Potential Metabolic Activation: While the exact metabolic pathway is still under investigation,
it is suggested that Triazavirin may be metabolized to its active form, possibly a
triphosphate derivative, similar to other nucleoside/nucleotide analogs. The nitro group may
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also be reduced intracellularly to form reactive intermediates that contribute to the antiviral
effect.

o Targeting RdRp: The active form of Triazavirin acts as a substrate for the viral RARp.

 Incorporation into Viral RNA: The Triazavirin analog is incorporated into the nascent viral
RNA strand during replication.

o Chain Termination: The incorporation of the Triazavirin analog leads to the premature
termination of the growing RNA chain.

« Inhibition of Viral Replication: The inability to synthesize full-length viral RNA genomes and
transcripts prevents the assembly of new viral particles, thus halting the viral replication
cycle.

Additionally, Triazavirin may exhibit immunomodulatory effects by enhancing the host's
production of interferons, proteins that play a key role in the innate immune response against
viral infections.
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Triazavirin Mechanism of Action
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Caption: Proposed mechanism of RdRp inhibition by Triazavirin.
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Conclusion

Triazavirin is a promising antiviral agent with a unique chemical structure and a mechanism of
action that targets a fundamental process in the replication of a broad range of RNA viruses.
This technical guide has summarized its key chemical and structural properties, provided
detailed experimental protocols for its synthesis and characterization, and outlined its
molecular mechanism of action. The continued investigation into its metabolic pathways and
interactions with viral polymerases will be crucial for optimizing its therapeutic applications and
for the development of next-generation antiviral drugs based on its novel scaffold.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
and Structure of Triazavirin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1393591#chemical-properties-and-structure-of-
triazavirin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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